An In-depth Technical Guide to 4-[(Diethylamino)methyl]phenylboronic acid
An In-depth Technical Guide to 4-[(Diethylamino)methyl]phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-[(Diethylamino)methyl]phenylboronic acid, a versatile organic compound with significant potential in chemical synthesis and drug discovery.
Core Chemical Properties
4-[(Diethylamino)methyl]phenylboronic acid, with the CAS number 220999-48-4, is a substituted arylboronic acid. Its structure features a phenyl ring functionalized with a boronic acid group and a diethylaminomethyl group, rendering it a valuable building block in various organic transformations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈BNO₂ | [1] |
| Molecular Weight | 207.08 g/mol | [1] |
| CAS Number | 220999-48-4 | [1] |
| Density | 1.05 ± 0.1 g/cm³ | [1] |
| Boiling Point | 327.8 ± 44.0 °C at 760 mmHg | [1] |
| Flash Point | 152.1 ± 28.4 °C | [1] |
| Melting Point | Not available | [1] |
Synthesis and Reactions
The primary utility of 4-[(Diethylamino)methyl]phenylboronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryls and other conjugated systems which are prevalent in pharmaceuticals and functional materials.
Experimental Protocols: Suzuki-Miyaura Coupling
While a specific protocol for this exact compound is not detailed in the provided search results, a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide is as follows. This should be adapted and optimized for the specific substrates being used.
General Suzuki-Miyaura Coupling Protocol:
Materials:
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Aryl halide (1.0 eq)
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4-[(Diethylamino)methyl]phenylboronic acid (1.1-1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 eq)
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Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq)
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Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a dry reaction flask under an inert atmosphere, add the aryl halide, 4-[(Diethylamino)methyl]phenylboronic acid, palladium catalyst, and base.
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Add the anhydrous solvent(s) to the flask.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.
Logical Workflow for a General Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development. The boronic acid moiety can act as a key pharmacophore, often targeting serine proteases, or can serve as a versatile synthetic handle for the construction of complex drug candidates.
While specific biological activities or signaling pathway interactions for 4-[(Diethylamino)methyl]phenylboronic acid have not been detailed in the available literature, the broader class of phenylboronic acid derivatives has been explored for various therapeutic applications. The presence of the diethylaminomethyl group can influence the compound's solubility, basicity, and pharmacokinetic properties, potentially leading to novel biological activities. Further research is warranted to explore the potential of this compound and its derivatives as therapeutic agents.
Conceptual Signaling Pathway Interaction:
The following diagram illustrates a hypothetical scenario where a drug candidate derived from this boronic acid could interact with a cellular signaling pathway, a common mechanism of action for many modern therapeutics.
Caption: Hypothetical inhibition of a kinase signaling pathway by a boronic acid derivative.
Conclusion
4-[(Diethylamino)methyl]phenylboronic acid is a valuable chemical entity with significant potential for the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern suggests that it could be a useful building block in the design and development of novel therapeutic agents. Further research into its specific reactivity, biological activity, and potential applications is highly encouraged to fully unlock the potential of this versatile compound.
